

# UE2343: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UE2343    |           |
| Cat. No.:            | B10830890 | Get Quote |

An In-depth Guide to the 11β-HSD1 Inhibitor, Xanamem™

This technical guide provides a comprehensive overview of **UE2343**, also known as Xanamem $^{\text{TM}}$ , a brain-penetrant inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, mechanism of action, and early clinical evaluation.

# **Core Compound Information**

**UE2343** is a synthetic organic compound identified as a potent and selective inhibitor of 11β-HSD1.[1][2] It is under development for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, by modulating glucocorticoid levels in the brain.[1][3]

| Property          | Value            | Source       |
|-------------------|------------------|--------------|
| CAS Number        | 1346013-80-6     | [4][5][6][7] |
| Molecular Formula | C19H19N5O2S      | [4][5][7][8] |
| Molecular Weight  | 381.45 g/mol     | [4][7][8]    |
| Synonyms          | Xanamem, UE-2343 | [5][7][9]    |

# **Mechanism of Action and Signaling Pathway**



#### Foundational & Exploratory

Check Availability & Pricing

**UE2343**'s therapeutic potential lies in its ability to inhibit the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid.[8] Elevated levels of cortisol in the brain are associated with cognitive impairment and the progression of Alzheimer's disease.[8][10] By inhibiting 11β-HSD1, **UE2343** reduces the production of cortisol within brain cells, thereby mitigating its detrimental effects.[3]

The proposed signaling pathway involves the reduction of intracellular cortisol, which in turn is expected to lessen the downstream effects of glucocorticoid receptor activation, such as the promotion of amyloid-beta accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[8][10]





Click to download full resolution via product page

Caption: **UE2343** inhibits  $11\beta$ -HSD1, reducing cortisol production.



# **Experimental Protocols: Early Clinical Evaluation**

The early clinical development of **UE2343** involved single and multiple ascending dose studies in healthy human subjects to assess its safety, pharmacokinetics, and pharmacodynamics.[1] [2][11]

### Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of UE2343.
- Methodology: Healthy subjects were administered single oral doses of UE2343 or a placebo.
   Doses were escalated in different cohorts of subjects. Plasma samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were monitored throughout the study.[11]
- Key Findings: **UE2343** was found to be safe and well-tolerated.[1]

## **Multiple Ascending Dose (MAD) Study**

- Objective: To investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of UE2343.
- Methodology: Healthy subjects received multiple doses of UE2343 or a placebo over a
  defined period. Similar to the SAD study, dose levels were escalated in successive cohorts.
  Pharmacokinetic parameters, safety, and pharmacodynamic markers (e.g., plasma ACTH
  and the urinary tetrahydrocortisols/tetrahydrocortisone ratio) were assessed.[1][11]
- Key Findings: Following multiple doses, UE2343 demonstrated a plasma half-life of 10 to 14 hours.[1][2][12] Evidence of target engagement was observed through the elevation of plasma adrenocorticotropic hormone (ACTH) and a reduction in the urinary THF/THE ratio at doses of 10 mg and above, indicating inhibition of 11β-HSD1 in the liver.[1][11]

### **Cerebrospinal Fluid (CSF) Penetration Study**

• Objective: To confirm the brain penetration of **UE2343**.



- Methodology: A study was conducted to measure the concentration of UE2343 in the cerebrospinal fluid of healthy subjects after administration.[11]
- Key Findings: UE2343 was shown to be brain-penetrant, with CSF concentrations reaching levels predicted to be effective for inhibiting 11β-HSD1.[1][2]



Click to download full resolution via product page

Caption: **UE2343** development from preclinical to clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. actinogen.com.au [actinogen.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UE2343 | C19H19N5O2S | CID 137530063 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. alzdiscovery.org [alzdiscovery.org]



- 9. UE2343 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UE2343: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830890#ue2343-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com